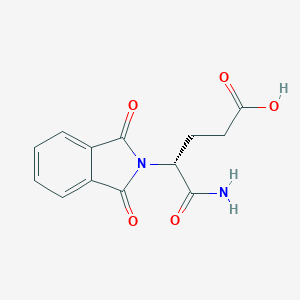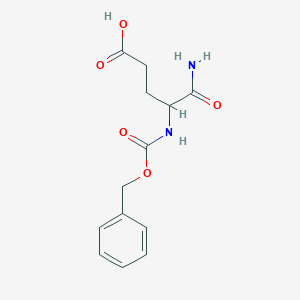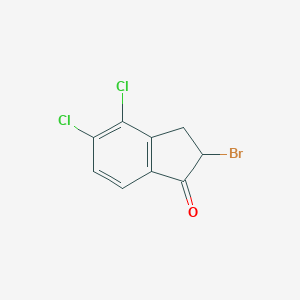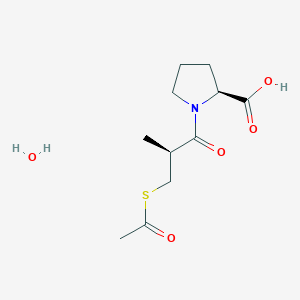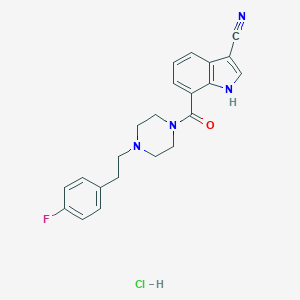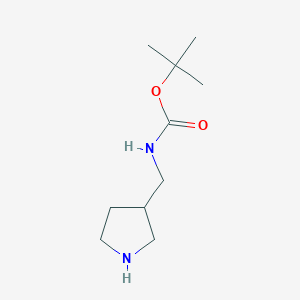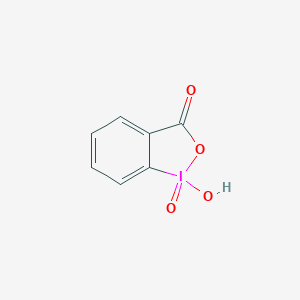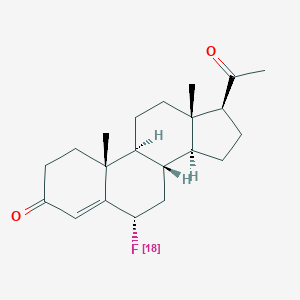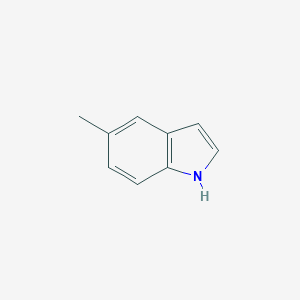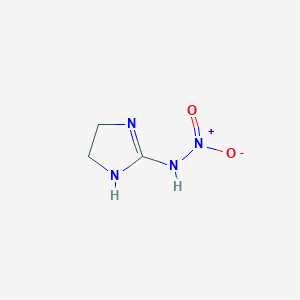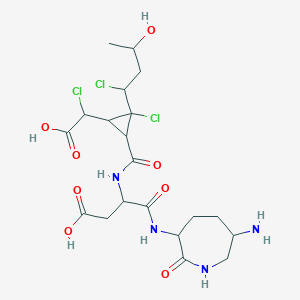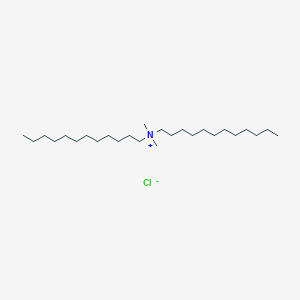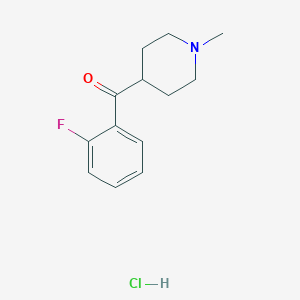![molecular formula C6H13N2O3+ B121734 [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium CAS No. 158982-85-5](/img/structure/B121734.png)
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium, also known as L-carnitine, is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. It is synthesized in the body from the amino acids lysine and methionine and is also obtained from dietary sources such as meat and dairy products. L-carnitine has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium also plays a role in the removal of toxic compounds from the mitochondria. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have antioxidant properties and can protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous biochemical and physiological effects. It has been found to improve exercise performance by increasing the use of fat as a source of energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which may be beneficial in the treatment of diabetes. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has several advantages for lab experiments. It is a naturally occurring compound that can be easily obtained from dietary sources or synthesized chemically or biologically. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is also relatively stable and can be stored for long periods without degradation. However, one limitation of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is that its effects can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium. One area of interest is the potential use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in the treatment of cancer. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-tumor effects in preclinical studies and may have potential as a cancer therapy. Another area of interest is the role of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in aging and age-related diseases. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-aging effects in animal models and may have potential as an anti-aging therapy in humans. Additionally, the use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium as a dietary supplement for athletes and individuals seeking to improve exercise performance is an area of ongoing research.
Méthodes De Synthèse
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium can be synthesized chemically or biologically. The chemical synthesis involves the reaction of N-methyl-γ-butyrolactone with trimethylamine, followed by hydrolysis and decarboxylation. The biological synthesis involves the use of microorganisms such as bacteria and fungi to produce [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium through fermentation.
Applications De Recherche Scientifique
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous potential therapeutic applications in various medical conditions. It has been studied for its role in the treatment of cardiovascular diseases, such as angina, heart failure, and peripheral arterial disease. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
158982-85-5 |
|---|---|
Nom du produit |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
Formule moléculaire |
C6H13N2O3+ |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1 |
Clé InChI |
DEFJQIDDEAULHB-IMJSIDKUSA-O |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)[NH3+] |
SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
Synonymes |
L-Alanine, L-alanyl-, conjugate monoacid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



